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Compound of Interest

Compound Name: 4,5-Dehydro Apixaban

Cat. No.: B601577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of impurities in the

synthesis and degradation of Apixaban, a direct factor Xa inhibitor widely used as an

anticoagulant. Understanding the origin, structure, and formation pathways of these impurities

is critical for ensuring the quality, safety, and efficacy of the final drug product. This document

summarizes key findings from published literature, presenting data in a structured format,

detailing experimental protocols, and visualizing complex relationships to facilitate a deeper

understanding of Apixaban impurity profiling.

Classification and Origin of Apixaban Impurities
Impurities in Apixaban can be broadly categorized into two main classes: process-related

impurities and degradation products.[1][2]

Process-Related Impurities: These are chemical species that are formed during the

manufacturing process of the Apixaban drug substance.[3] They can include unreacted

starting materials, intermediates, by-products from side reactions, and reagents or catalysts.

[4][5][6] The presence and levels of these impurities are highly dependent on the synthetic

route and the control of reaction conditions.[7]

Degradation Products: These impurities result from the chemical decomposition of the

Apixaban molecule under various stress conditions such as exposure to acid, base, light,

heat, and oxidizing agents.[8][9][10] Forced degradation studies are intentionally conducted

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b601577?utm_src=pdf-interest
https://synthinkchemicals.com/product-category/impurities/apixaban/
https://karpschem.in/teneligliptin-copy/
https://patents.google.com/patent/US20160326171A1/en
https://scite.ai/reports/synthesis-and-characterization-of-impurities-NldJGlMP
https://www.researchgate.net/publication/360413172_Synthesis_and_Characterisation_of_Impurities_of_Apixaban_Drug_Substance_-_An_Anti-coagulant
https://www.bocsci.com/products/im-apixaban-and-impurities-list-220.html
https://www.researchgate.net/publication/393402029_Identification_Characterization_and_Control_Strategies_of_Noval_Apixaban_N-ethyl_impurity_formed_during_the_manufacturing_process
https://pubmed.ncbi.nlm.nih.gov/36048725/
https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra00171d
https://pubmed.ncbi.nlm.nih.gov/37698982/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to identify potential degradation products that could form during storage and handling of the

drug substance and product.[11][12][13][14]

Key Impurities in Apixaban
Several process-related and degradation impurities of Apixaban have been identified and

characterized. A summary of some of these impurities is provided below.
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Impurity Name/Identifier Type
Brief Description and
Origin

Process-Related Impurities

Apixaban PG ester-1 & PG

ester-2
Process-Related

Arise during the synthesis of

the Apixaban drug substance

and are later converted to the

final drug.[4][5]

Dimer Impurities Process-Related

High molecular weight

impurities formed as by-

products during specific steps

of the synthesis, potentially

involving diazotization

reactions.[15][16]

N-ethyl impurity Process-Related

Formation is linked to specific

process parameters during

manufacturing.[7]

1-(4-aminophenyl)-3-

morpholinopiperidin-2-one
Process-Related

A reduced form of an

intermediate generated during

the synthesis of an Apixaban

precursor.[17]

Apixaban Impurity C Process-Related
A known process-related

impurity.[18][19]

Degradation Products

Apixaban open-ring acid Degradation

A primary product of

hydrolysis, particularly under

basic conditions.[20]

Apixaban acid Degradation
A major product formed during

acid and base hydrolysis.[20]

Positional Isomers (DP1, DP4

and DP2, DP5)
Degradation

Sets of positional isomers

identified after forced

degradation in acidic and basic

media.[8]
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Formation Pathways of Apixaban Impurities
The formation of Apixaban impurities is governed by specific chemical reactions.

Understanding these pathways is crucial for developing control strategies.

Degradation Pathways
Forced degradation studies have revealed that Apixaban is susceptible to hydrolysis,

particularly in acidic and basic environments, while it shows relative stability under photolytic,

thermal, and oxidative stress.[8][9][21][22][23]

Hydrolytic Degradation: This is the most significant degradation pathway for Apixaban.

Acidic Hydrolysis: Under acidic conditions, hydrolysis of the amide bond in the

oxopiperidine moiety is a primary degradation route.[9][24] This can lead to the formation

of "Apixaban acid" and other related degradation products.[20]

Alkaline Hydrolysis: In basic media, hydrolysis can occur at both the oxopiperidine and the

tetrahydro-oxo-pyridine moieties.[9][24] This results in the formation of "Apixaban open-

ring acid" and other degradation products.[20]

The logical flow of hydrolytic degradation can be visualized as follows:
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Caption: Hydrolytic degradation pathways of Apixaban.

Process-Related Impurity Formation
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The formation of process-related impurities is intrinsically linked to the synthetic route

employed for Apixaban production. For instance, dimer impurities have been reported to form

from a side reaction during a reduction step in the synthesis of a key intermediate.[15][16]

A simplified logical diagram illustrating the origin of a process-related impurity is shown below:
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Caption: Formation of a process-related dimer impurity.

Quantitative Data from Forced Degradation Studies
The following table summarizes the typical extent of degradation observed for Apixaban under

various stress conditions as reported in the literature. It is important to note that the actual

degradation percentages can vary based on the specific experimental conditions (e.g.,

concentration of stressor, temperature, duration of exposure).
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Stress Condition
Reagents and
Conditions

Degradation
Observed

Key Degradation
Products

Acid Hydrolysis 1 M HCl, 24 hrs[11]
Significant

degradation[11]

Degradation products

1, 2, and 3[8]

Base Hydrolysis 1 M NaOH, 2 hrs[11]
Significant

degradation[11]

Degradation products

1, 2, 3, 4, and 5[8]

Oxidation
15% v/v H₂O₂, 24

hrs[11]
Relatively stable[8][9] -

Thermal 105°C, 7 days[11] Relatively stable[8][9] -

Photolytic
1.2 million lux

hours[11]
Relatively stable[8][9] -

Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of Apixaban impurities.

Below are representative methodologies for forced degradation studies and analytical impurity

profiling.

Forced Degradation Studies
A typical workflow for conducting forced degradation studies on Apixaban is as follows:
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Caption: Experimental workflow for forced degradation studies.

Protocol for Acid Hydrolysis:

Prepare a stock solution of Apixaban in a suitable solvent.

Treat the solution with an equal volume of 1 M hydrochloric acid.

The mixture is then typically heated (e.g., at 60-80°C) for a specified period (e.g., several

hours to days).[11][13]

After the specified time, the solution is cooled and neutralized.
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The sample is then diluted to a suitable concentration for analysis by a stability-indicating

HPLC method.[12]

Protocol for Base Hydrolysis:

Prepare a stock solution of Apixaban.

Treat the solution with an equal volume of 1 M sodium hydroxide.

The mixture is kept at room temperature or heated for a defined period.[11]

After the incubation, the solution is neutralized.

The sample is diluted for subsequent analysis.

Protocol for Oxidative Degradation:

Prepare a solution of Apixaban.

Add a solution of hydrogen peroxide (e.g., 3-30%).

The mixture is kept at room temperature for a specified duration.[11]

The sample is then analyzed.

Analytical Method for Impurity Profiling
A common technique for the separation and quantification of Apixaban and its impurities is

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12][13][25][26]

Typical RP-HPLC Method Parameters:
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Parameter Typical Value

Column
C18 (e.g., Ascentis Express C18, 4.6 mm x 100

mm, 2.7 µm)[11]

Mobile Phase A
Phosphate buffer[11] or 0.1% Trifluoroacetic

acid in water[25][26]

Mobile Phase B Acetonitrile[11][25][26]

Gradient Elution
A time-programmed gradient of Mobile Phase B

is typically used.

Flow Rate 0.5 - 1.0 mL/min

Column Temperature 25 - 40°C[25][26][27]

Detection Wavelength 225 nm or 280 nm[11][25][26]

Injection Volume 3 - 20 µL[27]

Method Validation: The analytical method should be validated according to ICH guidelines to

ensure it is specific, precise, accurate, linear, and robust for the quantification of Apixaban and

its impurities.[11][12][25][26]

Structural Elucidation of Impurities
The definitive identification of impurities requires their isolation and structural characterization

using advanced analytical techniques.

Isolation: Preparative HPLC is commonly used to isolate sufficient quantities of the impurities

for structural analysis.[8][10][20]

Characterization:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and tandem MS

(MS/MS) are used to determine the elemental composition and fragmentation patterns of

the impurities, providing crucial information about their structure.[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful

techniques for the unambiguous structural elucidation of isolated impurities.[4][5][8][10][20]

Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in the

impurity molecules.[17]

Conclusion
A thorough understanding of the formation of Apixaban impurities is paramount for the

development of a robust and well-controlled manufacturing process. This guide has

summarized the key types of impurities, their formation pathways, and the analytical

methodologies used for their detection and characterization. By leveraging this knowledge,

researchers and drug development professionals can implement effective control strategies to

ensure the purity, safety, and quality of Apixaban, ultimately safeguarding patient health. The

continuous investigation into potential new impurities and the refinement of analytical

techniques will remain a critical aspect of the lifecycle management of this important

anticoagulant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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